molecular formula C19H18N4O B185462 (4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone CAS No. 182202-75-1

(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone

Cat. No.: B185462
CAS No.: 182202-75-1
M. Wt: 318.4 g/mol
InChI Key: HBUXZDWBSFNLEW-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone is a synthetic organic compound characterized by its unique chemical structure. This compound finds applications in various fields, including medicinal chemistry, where it shows potential as a pharmacological agent due to its complex molecular architecture.

Preparation Methods

The synthesis of (4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone typically involves multi-step synthetic routes. Here is a general outline of the synthetic process:

  • Starting Materials: : Begin with commercially available starting materials such as 4-aminobenzaldehyde and 2-methylbenzimidazole.

  • Condensation Reaction: : Conduct a condensation reaction between 4-aminobenzaldehyde and 2-methylbenzimidazole under acidic conditions to form the intermediate.

  • Cyclization: : Subject the intermediate to cyclization by heating with a suitable dehydrating agent, which results in the formation of the benzo[b]imidazo[4,5-d]azepin-6(1H)-yl core.

  • Reduction: : Perform a reduction step to convert any imine or Schiff base functionalities into the corresponding amine.

  • Final Coupling: : Couple the resulting amine with a suitable carbonyl compound to introduce the methanone functionality, completing the synthesis.

Industrial production methods typically involve scaling up these laboratory procedures with optimizations for yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidative products depending on the reaction conditions.

  • Reduction: : The compound can be reduced using hydrogenation catalysts like palladium on carbon in the presence of hydrogen gas, which might target the methanone or imine groups.

  • Substitution: : It can undergo nucleophilic substitution reactions, particularly at the amine and methanone sites. Common reagents include alkyl halides and acyl chlorides.

  • Condensation: : It can participate in condensation reactions with aldehydes and ketones, forming various derivatives.

The major products of these reactions are typically derivatives of the original compound with modified functional groups, tailored for specific applications in research and industry.

Scientific Research Applications

  • Chemistry: : Utilized in the synthesis of advanced organic compounds and as a starting material for further chemical modifications.

  • Biology: : Explored for its potential in binding to specific biomolecules, enabling studies of enzyme kinetics and molecular interactions.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: : Used as an intermediate in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity profile.

Mechanism of Action

The compound's mechanism of action typically involves its interaction with specific molecular targets. For instance, in medicinal applications, it might bind to active sites of enzymes, disrupting their normal function. The pathways involved often include inhibition of enzyme activity, interference with signal transduction pathways, or modification of cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, (4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone stands out due to its unique structural elements that combine features of benzimidazole and azepine derivatives. Similar compounds might include:

  • Benzimidazole derivatives: : Known for their antimicrobial and antiparasitic properties.

  • Azepine derivatives: : Often explored for their neurological and psychological effects.

These comparisons highlight the unique hybrid nature of this compound, combining functional elements from multiple compound classes to create a versatile and potentially highly effective chemical entity.

Properties

IUPAC Name

(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-12-21-16-10-11-23(19(24)13-6-8-14(20)9-7-13)17-5-3-2-4-15(17)18(16)22-12/h2-9H,10-11,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUXZDWBSFNLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466311
Record name (4-Aminophenyl)(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepin-6(3H)-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182202-75-1
Record name (4-Aminophenyl)(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepin-6(3H)-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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